Methyl 2,6-difluoroisonicotinate
Overview
Description
Methyl 2,6-difluoroisonicotinate is a chemical compound with the molecular formula C7H5F2NO2 and a molecular weight of 173.12 g/mol . It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 6 on the pyridine ring are replaced by fluorine atoms, and the carboxylic acid group is esterified with a methyl group
Preparation Methods
Methyl 2,6-difluoroisonicotinate can be synthesized through several synthetic routes. One common method involves the esterification of 2,6-difluoroisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 2,6-difluoroisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then undergo further oxidation or reduction reactions.
Coupling Reactions: This compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
Methyl 2,6-difluoroisonicotinate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2,6-difluoroisonicotinate depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties . The exact molecular pathways and targets involved can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Methyl 2,6-difluoroisonicotinate can be compared with other similar compounds, such as:
Methyl 2,6-dichloroisonicotinate: This compound has chlorine atoms instead of fluorine atoms at positions 2 and 6 on the pyridine ring.
Methyl isonicotinate: This compound lacks the fluorine atoms on the pyridine ring, which can significantly affect its chemical properties and reactivity.
Methyl 2,6-difluorobenzoate: This compound has a similar structure but with a benzene ring instead of a pyridine ring.
This compound is unique due to the presence of both fluorine atoms and the ester group, which can impart specific chemical and biological properties that are valuable in various applications.
Properties
IUPAC Name |
methyl 2,6-difluoropyridine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-12-7(11)4-2-5(8)10-6(9)3-4/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIVDZYHHVQCSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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